Structural Distinction from Phenibut
3-Amino-3-methyl-2-phenylbutanoic acid (C₁₁H₁₅NO₂, MW 193.24 g/mol) is structurally distinct from Phenibut (4-amino-3-phenylbutanoic acid, C₁₀H₁₃NO₂, MW 179.22 g/mol) [1]. The target compound features a 2-phenyl substitution on a butanoic acid backbone with an amino group at the 3-position and an additional methyl group, resulting in a different molecular formula and weight [1]. This is a critical distinction for procurement and analytical verification, as the compounds are not interchangeable and have different biological profiles [2]. Misidentification can lead to failed experiments or regulatory non-compliance [3].
C₁₁H₁₅NO₂ vs C₁₀H₁₃NO₂
| Evidence Dimension | Molecular Identity and Structure |
|---|---|
| Target Compound Data | C₁₁H₁₅NO₂ (MW: 193.24 g/mol); Structure: 3-amino-3-methyl-2-phenylbutanoic acid |
| Comparator Or Baseline | Phenibut: C₁₀H₁₃NO₂ (MW: 179.22 g/mol); Structure: 4-amino-3-phenylbutanoic acid |
| Quantified Difference | Molecular formula and weight are distinct; target compound has one additional carbon and two additional hydrogens (ΔMW = +14.02 g/mol). |
| Conditions | Chemical structure analysis based on IUPAC nomenclature and molecular formula. |
Why This Matters
Ensures procurement of the correct chemical entity, preventing experimental failure and regulatory issues due to misidentification with the commonly confused Phenibut.
- [1] PubChem. (2024). 3-Amino-3-methyl-2-phenylbutanoic acid. National Library of Medicine. View Source
- [2] U.S. Food and Drug Administration. (2024). FDA Acts on Dietary Supplements Containing DMHA and Phenibut. FDA.gov. View Source
- [3] J-GLOBAL. (n.d.). Substance Information: Phenibut. Japan Science and Technology Agency. View Source
